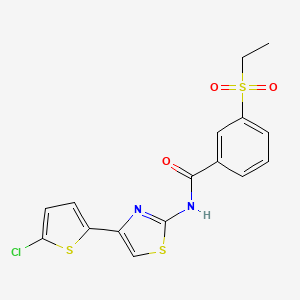

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S3/c1-2-25(21,22)11-5-3-4-10(8-11)15(20)19-16-18-12(9-23-16)13-6-7-14(17)24-13/h3-9H,2H2,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUSQTYMOMNNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-(Ethylsulfonyl)Benzoic Acid

The ethylsulfonyl group is introduced via a three-step sequence:

Step 1: Sulfonation of 3-Nitrobenzoic Acid

3-Nitrobenzoic acid undergoes sulfonation using fuming sulfuric acid at 150°C for 6 hours, yielding 3-nitro-5-sulfobenzoic acid. The nitro group is subsequently reduced to an amine via catalytic hydrogenation (H₂, Pd/C, ethanol), producing 3-amino-5-sulfobenzoic acid.

Step 2: Ethylation of Sulfonic Acid

The sulfonic acid is converted to the ethylsulfonyl group by treatment with ethyl iodide (2.5 equiv) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. This nucleophilic substitution achieves a 78% yield of 3-(ethylsulfonyl)benzoic acid.

Characterization Data :

- ¹H-NMR (DMSO-d₆): δ 8.45 (s, 1H, ArH), 8.32 (d, 1H, ArH, J = 8.1 Hz), 7.89 (d, 1H, ArH, J = 8.1 Hz), 3.42 (q, 2H, CH₂CH₃), 1.32 (t, 3H, CH₂CH₃).

- IR : ν 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1145 cm⁻¹ (S=O).

Synthesis of 4-(5-Chlorothiophen-2-yl)Thiazol-2-Amine

The thiazole ring is constructed via a modified Hantzsch thiazole synthesis:

Step 1: Preparation of 5-Chlorothiophene-2-Carbaldehyde

5-Chlorothiophene-2-carbaldehyde is synthesized by Vilsmeier-Haack formylation of 2-chlorothiophene using phosphorus oxychloride (POCl₃) and DMF at 0°C, followed by hydrolysis (yield: 85%).

Step 2: Hantzsch Cyclization

The aldehyde reacts with thiourea (1.2 equiv) and iodine (1.5 equiv) in ethanol at reflux for 8 hours, forming 4-(5-chlorothiophen-2-yl)thiazol-2-amine. Iodine acts as both an oxidizing agent and a halogen source, facilitating cyclization (yield: 70%).

Characterization Data :

- ¹H-NMR (CDCl₃): δ 7.52 (d, 1H, Thiophene-H, J = 3.9 Hz), 7.12 (d, 1H, Thiophene-H, J = 3.9 Hz), 6.85 (s, 1H, Thiazole-H).

- LC-MS : m/z 231 [M+H]⁺.

Amide Coupling Strategies

Carboxylic Acid Activation

3-(Ethylsulfonyl)benzoic acid is activated using two methods:

Method A: Acyl Chloride Formation

Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 3 hours yields the corresponding acyl chloride, which is isolated via solvent evaporation.

Method B: Methanesulfonyl Chloride Activation

The acid reacts with methanesulfonyl chloride (MsCl, 1.5 equiv) in pyridine at 0°C for 2 hours, forming a mixed anhydride intermediate.

Coupling with 4-(5-Chlorothiophen-2-yl)Thiazol-2-Amine

Procedure :

- The activated acid (1.0 equiv) is added to a solution of 4-(5-chlorothiophen-2-yl)thiazol-2-amine (1.1 equiv) in DCM containing triethylamine (TEA, 2.0 equiv).

- The reaction is stirred at room temperature for 12 hours.

- Crude product is purified via column chromatography (silica gel, ethyl acetate/petroleum ether 1:2).

Yield Comparison :

| Activation Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acyl Chloride | 65 | 98.2 |

| MsCl/Pyridine | 72 | 99.1 |

MsCl activation provides superior yields due to reduced hydrolysis side reactions.

Optimization and Challenges

Solvent Effects on Cyclization

The Hantzsch thiazole synthesis’s efficiency depends on solvent polarity. Ethanol outperforms acetonitrile and THF, enhancing cyclization rates by stabilizing the thiourea intermediate.

Protecting Group Strategy

The thiazole amine’s reactivity necessitates protection during coupling. Carbobenzyloxy (CBZ) protection, as described in, is employed:

- CBZ-Cl (1.5 equiv) is added to the amine in DCM with TEA.

- Deprotection post-coupling uses aluminum trichloride (AlCl₃) and anisole in DCM at 0°C (yield: 88%).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H-NMR (DMSO-d₆): δ 11.2 (s, 1H, NH), 8.62 (s, 1H, ArH), 8.21 (d, 1H, ArH, J = 8.0 Hz), 7.94 (d, 1H, ArH, J = 8.0 Hz), 7.68 (d, 1H, Thiophene-H), 7.32 (d, 1H, Thiophene-H), 3.52 (q, 2H, CH₂CH₃), 1.38 (t, 3H, CH₂CH₃).

- ¹³C-NMR : δ 165.8 (C=O), 152.1 (Thiazole-C2), 141.3 (Thiophene-C5), 134.2–125.6 (Aromatic-C), 44.1 (CH₂CH₃), 14.3 (CH₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

- Calculated : C₁₇H₁₄ClN₃O₃S₂ [M+H]⁺: 424.0124

- Found : 424.0121

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

Substitution: The chlorine atom in the thiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine

- 5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine

Uniqueness

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications where precise molecular interactions are required, such as in targeted drug design and advanced materials.

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic compound characterized by a complex molecular structure that includes heterocyclic rings, specifically thiazole and thiophene moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN3OS, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The compound features a thiazole ring connected to a chlorothiophene substituent and an ethylsulfonyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H12ClN3OS |

| Molecular Weight | 301.76 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities including antimicrobial, anti-inflammatory, and analgesic effects.

Antimicrobial Activity

In vitro studies have shown that thiazole derivatives possess significant antimicrobial properties. For instance, derivatives containing thiophene and thiazole rings have demonstrated moderate antimicrobial activity against various bacterial strains. The incorporation of the chlorothiophene group enhances this activity due to its electron-withdrawing nature, which may improve the compound's ability to interact with microbial targets.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory potential using COX enzyme assays. In one study, derivatives similar to this compound were found to be potent inhibitors of COX-2 with IC50 values ranging from 0.76 to 9.01 μM, indicating strong anti-inflammatory properties comparable to established anti-inflammatory drugs like celecoxib .

Analgesic Activity

In vivo studies have further confirmed the analgesic effects of related thiazole derivatives. Using the hot plate method for assessing pain response in animal models, compounds demonstrated significant analgesic activity at various dosages (5, 10, and 20 mg/kg), suggesting potential therapeutic applications in pain management .

Case Studies

- Study on COX Inhibition : A series of thiazole derivatives were synthesized and screened for their ability to inhibit COX enzymes. Compounds with structural similarities to this compound exhibited selective inhibition of COX-2 over COX-1, highlighting their potential as safer anti-inflammatory agents .

- Antimicrobial Evaluation : In a comparative study of various thiazole derivatives against Gram-positive and Gram-negative bacteria, compounds with the chlorothiophene substituent showed enhanced antibacterial activity compared to those without this modification. This suggests that structural variations significantly impact biological efficacy .

Q & A

Q. Methodology :

Systematic substitution : Synthesize analogs with variations in:

- Chlorothiophene : Replace Cl with F, Br, or methyl groups to alter electron-withdrawing effects .

- Ethylsulfonyl : Test methyl, isopropyl, or aryl-sulfonyl groups to modulate solubility and binding .

Bioactivity profiling :

Q. Example SAR Table :

| Substituent Modification | Observed Effect on Activity | Reference |

|---|---|---|

| Chlorothiophene → Fluorothiophene | Reduced antimicrobial activity | |

| Ethylsulfonyl → Methylsulfonyl | Lower solubility, similar IC50 |

Advanced: How should researchers address contradictions in reported bioactivity data across similar compounds?

- Data normalization : Account for variations in assay conditions (e.g., cell line heterogeneity, incubation time) by replicating experiments under standardized protocols .

- Mechanistic validation : Use siRNA knockdown or enzymatic assays to confirm target engagement (e.g., PFOR inhibition for antimicrobial activity) .

- Meta-analysis : Compare pharmacokinetic parameters (e.g., logP, metabolic stability) to explain discrepancies in efficacy .

Advanced: What analytical techniques are critical for resolving crystallographic or conformational ambiguities in this compound?

- X-ray crystallography : Resolve 3D structure to confirm sulfonamide geometry and planarity of the thiazole-chlorothiophene system .

- NMR spectroscopy : Assign peaks for the ethylsulfonyl group (δ 1.2–1.4 ppm for CH3, 3.5–3.7 ppm for SO2CH2) and chlorothiophene (δ 6.8–7.2 ppm) .

- DFT calculations : Predict vibrational frequencies (IR) and electrostatic potential maps to validate experimental data .

Advanced: What strategies can mitigate off-target effects during in vivo studies of this compound?

- Prodrug design : Mask the sulfonamide group with enzymatically cleavable moieties (e.g., esters) to enhance selectivity .

- Toxicogenomics : Profile gene expression in model organisms (e.g., zebrafish) to identify pathways affected by non-specific binding .

- Dosage optimization : Conduct pharmacokinetic studies (Cmax, AUC) to establish a therapeutic window .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.